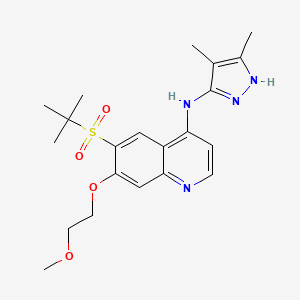

RIPK2-IN-2

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODPGRHWJBWTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of RIPK2-IN-2 PROTAC in Modulating NOD2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of RIPK2-IN-2, a Proteolysis Targeting Chimera (PROTAC), within the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling pathway. This document provides a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies relevant to the study of this targeted protein degrader.

Introduction to NOD2 Signaling and RIPK2

The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens. NOD2 is an intracellular PRR that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][2] Upon activation by MDP, NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[1][3] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both proteins.[1][3]

RIPK2 is a critical downstream signaling molecule in the NOD2 pathway. Its activation triggers a cascade of events, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn leads to the production of pro-inflammatory cytokines and chemokines.[1][2][3] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

RIPK2-IN-2 PROTAC: A Targeted Protein Degradation Strategy

Targeted protein degradation using PROTACs has emerged as a novel therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins. RIPK2-IN-2 is a PROTAC designed to specifically target RIPK2 for degradation.

The RIPK2-IN-2 molecule consists of three key components:

-

A ligand that binds to RIPK2.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

By simultaneously binding to RIPK2 and an E3 ligase, RIPK2-IN-2 facilitates the ubiquitination of RIPK2, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained suppression of the NOD2 signaling pathway.

Quantitative Data on RIPK2-IN-2 PROTAC Efficacy

The efficacy of RIPK2-IN-2 and other RIPK2-targeting PROTACs has been evaluated in various in vitro and in vivo studies. The following tables summarize key quantitative data from published literature, providing insights into their potency in degrading RIPK2 and inhibiting downstream signaling.

| PROTAC | E3 Ligase Recruited | Cell Line | pDC50 (M) | Dmax (%) | Reference |

| PROTAC 1 | VHL | THP-1 | 8.7 ± 0.1 | N/A | Mares et al., 2020 |

| PROTAC 2 | IAP | THP-1 | 9.4 ± 0.1 | N/A | Mares et al., 2020 |

| PROTAC 3 | Cereblon | THP-1 | 8.6 ± 0.4 | N/A | Mares et al., 2020 |

| PROTAC 4 | IAP | Human PBMCs | 7.9 ± 0.2 | 69.2 ± 11.5 | Mares et al., 2020 |

| Compound 20 | IAP | THP-1 | N/A | Potent Degradation | Miah et al., 2021 |

Table 1: In Vitro Degradation of RIPK2 by various PROTACs. pDC50 represents the negative logarithm of the half-maximal degradation concentration. Dmax indicates the maximum percentage of protein degradation.

| PROTAC | Assay | Cell/System | pIC50 (M) | Reference |

| PROTAC 2 | MDP-induced TNFα release | Human Whole Blood | 7.95 ± 0 | Mares et al., 2020 |

| PROTAC 4 | L18-MDP-induced TNFα release | Human PBMCs | 8.0 ± 0.5 | Mares et al., 2020 |

| PROTAC 4 | MDP-induced TNFα release | Rat Whole Blood | 7.7 | Mares et al., 2020 |

| PROTAC 6 | L18-MDP challenge | Rat Whole Blood | 8.5 ± 0.1 | Mares et al., 2020 |

| Compound 20 | Inhibition of TNFα release | THP-1 | Potent Inhibition | Miah et al., 2021 |

Table 2: In Vitro Inhibition of Downstream Signaling by RIPK2 PROTACs. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

The NOD2 Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling cascade, highlighting the central role of RIPK2.

Caption: The NOD2 signaling pathway initiated by bacterial peptidoglycan.

Mechanism of Action of RIPK2-IN-2 PROTAC

This diagram illustrates the catalytic cycle of RIPK2 degradation mediated by a PROTAC such as RIPK2-IN-2.

References

a comprehensive review of RIPK2-IN-2's role in inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, playing a pivotal role in inflammatory signaling.[1][2] As a key downstream effector of the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2, RIPK2 is integral to the host's defense against bacterial pathogens.[3][4] Dysregulation of the NOD-RIPK2 signaling axis, however, is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis.[1][3][4] This has positioned RIPK2 as an attractive therapeutic target for the development of novel anti-inflammatory agents.[2][5]

This technical guide provides a comprehensive overview of the role of RIPK2 in inflammation, with a focus on the mechanism of action and therapeutic potential of its inhibitors. While specific information regarding a compound designated "RIPK2-IN-2" is not prominently available in the current literature, this review will focus on the principles of RIPK2 inhibition, utilizing data from well-characterized inhibitors to illustrate the core concepts. We will delve into the intricacies of the RIPK2 signaling pathway, present quantitative data on the efficacy of representative inhibitors, and provide an overview of key experimental protocols for their evaluation.

The RIPK2 Signaling Pathway

RIPK2 is a dual-specificity kinase that functions as an essential adaptor protein for NOD1 and NOD2, which are intracellular pattern recognition receptors that detect bacterial peptidoglycan fragments.[1][6] Upon ligand binding, NOD1 and NOD2 oligomerize and recruit RIPK2 through homotypic caspase recruitment domain (CARD) interactions.[7][8] This recruitment leads to RIPK2's autophosphorylation and subsequent polyubiquitination by E3 ligases, creating a scaffold for the recruitment of downstream signaling complexes.[1][7]

The ubiquitinated RIPK2 then activates the TAK1-TAB complex and the IKKα/β-NEMO complex.[7] This cascade of events culminates in the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][9] The activation of these pathways leads to the nuclear translocation of transcription factors that drive the expression of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-12/23.[1][3]

Therapeutic Inhibition of RIPK2

Given its central role in propagating pro-inflammatory signals, inhibiting the kinase activity of RIPK2 presents a compelling therapeutic strategy.[4] RIPK2 inhibitors are designed to block the autophosphorylation of RIPK2, a critical step for its activation and the subsequent recruitment of downstream signaling molecules.[2] By preventing this, inhibitors can effectively suppress the activation of NF-κB and MAPK pathways, thereby reducing the production of inflammatory cytokines.[2][10]

Several small molecule inhibitors of RIPK2 have been developed and characterized. These can be broadly classified based on their binding mode to the kinase domain. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, whereas Type II inhibitors bind to the inactive "DFG-out" conformation, often offering greater selectivity.[1][6]

Quantitative Data on RIPK2 Inhibitors

The following table summarizes publicly available data on the potency of several representative RIPK2 inhibitors. This data illustrates their ability to inhibit RIPK2 kinase activity and downstream inflammatory responses.

| Compound | Type | Target | Assay | IC50 | Reference |

| Ponatinib | Type II | RIPK2 | Cellular autophosphorylation | Potent Inhibition | [4],[10] |

| Regorafenib | Type II | RIPK2 | Cellular autophosphorylation | Potent Inhibition | [4],[10] |

| WEHI-345 | Selective Inhibitor | RIPK2 | In vitro cytokine production | Prevents cytokine production | [11] |

| Compound 5 | Selective Inhibitor | RIPK2 | MDP-stimulated TNFα production (human whole blood) | 26 nM | [12] |

| Prodrug 3 | Selective Inhibitor | RIPK2 | In vivo (TNBS-induced colitis model) | Significant reduction in inflammation | [12] |

Key Experimental Protocols

The evaluation of RIPK2 inhibitors typically involves a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models of inflammatory disease.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory activity of a compound on RIPK2 kinase activity.

-

Methodology: Recombinant human RIPK2 protein is incubated with a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and ATP. The inhibitor is added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (32P-ATP) or fluorescence-based assays.

Cellular Assays for Downstream Signaling

-

Objective: To assess the inhibitor's ability to block RIPK2-mediated signaling in a cellular context.

-

Methodology:

-

Cell Lines: Human or murine monocytic cell lines (e.g., THP-1) or primary cells like bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs) are commonly used.[5]

-

Stimulation: Cells are pre-treated with the inhibitor and then stimulated with a NOD1 or NOD2 ligand, such as muramyl dipeptide (MDP).[5][12]

-

Readouts:

-

Cytokine Secretion: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is measured by ELISA or multiplex bead assays.[5]

-

Pathway Activation: The phosphorylation status of downstream signaling proteins (e.g., p-p38, p-ERK, p-IκBα) is assessed by Western blotting or mass cytometry (CyTOF).[5]

-

NF-κB Translocation: The movement of NF-κB from the cytoplasm to the nucleus can be visualized by immunofluorescence microscopy or quantified using reporter gene assays.

-

-

In Vivo Models of Inflammation

-

Objective: To evaluate the therapeutic efficacy of the RIPK2 inhibitor in a relevant animal model of inflammatory disease.

-

Methodology:

-

Model Selection: Common models include:

-

Dosing and Administration: The inhibitor is administered to the animals (e.g., orally, intraperitoneally) at a defined dose and schedule.

-

Efficacy Assessment: Disease severity is monitored through clinical scoring, histological analysis of inflamed tissues, and measurement of inflammatory markers in the blood or tissue.[12]

-

Conclusion

RIPK2 is a validated and highly promising therapeutic target for a range of inflammatory diseases. The inhibition of its kinase activity offers a precise mechanism to dampen the excessive inflammatory responses driven by the NOD1/2 signaling pathways. The ongoing development of potent and selective RIPK2 inhibitors, as evidenced by the progression of candidates into clinical trials, underscores the significant potential of this therapeutic strategy.[12] Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their efficacy in a broader spectrum of inflammatory and autoimmune conditions. This continued investigation is crucial for translating the therapeutic promise of RIPK2 inhibition into effective treatments for patients.

References

- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. — Immunology [immunology.ox.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

The Role of RIPK2-IN-2 in Modulating NF-κB Pathway Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical transducer of inflammatory signals, primarily downstream of the nucleotide-binding oligomerization domain-containing protein (NOD)1 and NOD2 pattern recognition receptors. Its activation leads to the induction of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. Dysregulation of the NOD-RIPK2-NF-κB axis is implicated in a variety of inflammatory and autoimmune diseases. This document provides a detailed technical guide on a RIPK2-targeting Proteolysis Targeting Chimera (PROTAC), herein referred to as RIPK2-IN-2, and its inhibitory effect on the NF-κB pathway. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its characterization.

Introduction to RIPK2 and the NF-κB Signaling Pathway

RIPK2 is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2] Upon activation by upstream NOD1 and NOD2 receptors, which recognize bacterial peptidoglycans, RIPK2 undergoes autophosphorylation.[3] This autophosphorylation is a crucial step for the recruitment and activation of downstream signaling components, leading to the activation of both the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are responsible for the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.[3][4]

The NF-κB family of transcription factors are key regulators of inflammation, immunity, cell proliferation, and survival.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB proteins.[2] This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. The activation of the IKK complex is a key event downstream of RIPK2.[2]

Given its central role in inflammatory signaling, RIPK2 has emerged as an attractive therapeutic target for a range of inflammatory conditions.[1][4]

RIPK2-IN-2: A PROTAC-mediated Approach to Inhibit NF-κB Signaling

RIPK2-IN-2 is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target RIPK2 for degradation. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (in this case, RIPK2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][7] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7] This event-driven mechanism of action offers a distinct advantage over traditional occupancy-driven inhibitors, as it can lead to a sustained pharmacological effect even at low compound concentrations.[8][9]

The specific molecule referred to as RIPK2-IN-2 in this guide is an inhibitor of apoptosis (IAP)-based PROTAC.[6][8]

Quantitative Data on RIPK2-IN-2 Efficacy

The efficacy of RIPK2-IN-2 and its optimized analogues has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Compound | Cell Line | pDC50 (± SD) | Maximum Degradation (Dmax ± SD) | Assay Type |

| PROTAC 2 (IAP-based) | THP-1 | 9.4 ± 0.1 | Not Reported | Capillary-Based Immunoassay |

| PROTAC 4 | Human PBMCs | 7.9 ± 0.2 | 69.2 ± 11.5% (at 24h) | Not Reported |

| PROTAC 6 (Optimized IAP-based) | Human PBMCs | 9.4 ± 0.2 | Not Reported | Not Reported |

pDC50 is the negative logarithm of the half-maximal degradation concentration.

| Compound | Assay System | pIC50 (± SD) | Measured Endpoint |

| PROTAC 2 (IAP-based) | Human Whole Blood | 7.95 ± 0 | MDP-induced TNFα release |

| PROTAC 4 | Human PBMCs | 8.0 ± 0.5 (at 6h) | L18-MDP-induced TNFα release |

| PROTAC 4 | Rat Whole Blood | 7.7 | MDP-induced TNFα release |

| PROTAC 4 | Human Whole Blood | 7.7 | MDP-induced TNFα release |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

The NOD2-RIPK2-NF-κB Signaling Pathway

The following diagram illustrates the canonical signaling pathway from NOD2 activation to NF-κB-mediated gene transcription. RIPK2-IN-2 intervenes by inducing the degradation of RIPK2, thereby disrupting this entire cascade.

Experimental Workflow for Assessing RIPK2 Degradation

The following diagram outlines a typical experimental workflow to quantify the degradation of RIPK2 induced by a PROTAC like RIPK2-IN-2.

Detailed Experimental Protocols

RIPK2 Degradation Assay in THP-1 Cells

This protocol describes how to measure the degradation of endogenous RIPK2 in the human monocytic cell line THP-1 using a capillary-based immunoassay.[10]

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

RIPK2-IN-2 (or other PROTACs)

-

DMSO (Sigma-Aldrich)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

Capillary-based immunoassay system (e.g., Wes™ Simple Western)

-

Primary antibody: anti-RIPK2

-

Primary antibody: anti-GAPDH or anti-Actin (loading control)

-

Secondary antibody conjugated to HRP

-

Detection reagents for the immunoassay system

Procedure:

-

Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

-

Compound Treatment: Prepare serial dilutions of RIPK2-IN-2 in DMSO and then further dilute in culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.1%. Add the compound dilutions to the cells and incubate for the desired time (e.g., 18 hours).[10] Include a DMSO-only vehicle control.

-

Cell Lysis: After incubation, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells in an appropriate volume of ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

Capillary-Based Immunoassay: Normalize the protein concentration of all samples. Perform the capillary-based immunoassay according to the manufacturer's protocol for the specific system used. Briefly, load the normalized lysates, primary antibodies, secondary antibody, and detection reagents into the designated wells of the assay plate. The instrument will then perform separation, immunodetection, and quantification.

-

Data Analysis: The instrument software will provide quantitative data on the chemiluminescent signal for RIPK2 and the loading control. Normalize the RIPK2 signal to the loading control signal for each sample. Calculate the percentage of RIPK2 degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.

NF-κB Reporter Assay in HEK293 Cells

This protocol describes a method to assess the functional consequence of RIPK2 inhibition on NF-κB activation using a stable reporter cell line.[4]

Materials:

-

HEK293 cells stably expressing human NOD2 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (e.g., HEK-Blue™ hNOD2 cells from InvivoGen).

-

HEK-Blue™ Detection medium (InvivoGen) or a similar substrate for SEAP.

-

DMEM, high glucose (Gibco)

-

Fetal Bovine Serum (FBS)

-

Selection antibiotics (e.g., Zeocin™, Blasticidin)

-

L18-MDP (InvivoGen) or another suitable NOD2 agonist.

-

RIPK2-IN-2

-

96-well plate, clear, flat-bottom

-

Spectrophotometer or plate reader capable of measuring absorbance at 620-655 nm.

Procedure:

-

Cell Culture: Maintain the HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotics as recommended by the supplier.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Pre-treatment: Prepare serial dilutions of RIPK2-IN-2. Remove the culture medium from the cells and add the compound dilutions. Incubate for 1-2 hours.

-

Stimulation: Prepare the NOD2 agonist (e.g., L18-MDP) at the desired final concentration. Add the agonist to the wells containing the compound and cells. Include appropriate controls: unstimulated cells (vehicle only), stimulated cells without inhibitor, and a positive control inhibitor if available.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 16-24 hours.

-

SEAP Detection: After incubation, take an aliquot of the cell culture supernatant and add it to the HEK-Blue™ Detection medium in a new 96-well plate. Incubate at 37°C for 1-3 hours, or until a color change is visible.

-

Data Measurement and Analysis: Measure the absorbance at 620-655 nm using a plate reader. The absorbance is directly proportional to the SEAP activity, which in turn reflects the level of NF-κB activation. Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

RIPK2 Ubiquitination Assay

This protocol describes a method to assess the effect of RIPK2 inhibitors on the ubiquitination of RIPK2 following NOD2 stimulation.[11][12]

Materials:

-

U2OS cells stably expressing HA-tagged NOD2 (or another suitable cell line).

-

Doxycycline (for inducible expression systems).

-

L18-MDP.

-

RIPK2 inhibitor (e.g., ponatinib as a positive control).

-

Cell lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).

-

Anti-HA antibody for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Primary antibody: anti-ubiquitin.

-

Primary antibody: anti-RIPK2.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Culture and Induction: Culture U2OS-HA-NOD2 cells. If using an inducible system, add doxycycline to induce HA-NOD2 expression for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with the RIPK2 inhibitor or vehicle for 1-2 hours. Stimulate the cells with L18-MDP for a short period (e.g., 15-30 minutes) to induce RIPK2 ubiquitination.

-

Cell Lysis: Lyse the cells in lysis buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-HA antibody to pull down the NOD2-RIPK2 complex. Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated RIPK2, which will appear as a high-molecular-weight smear. The membrane can also be probed with an anti-RIPK2 antibody to confirm the presence of RIPK2 in the immunoprecipitate.

-

Data Analysis: Analyze the intensity of the ubiquitin smear in the different treatment groups to assess the effect of the inhibitor on RIPK2 ubiquitination.

Conclusion

RIPK2-IN-2 represents a promising strategy for the targeted degradation of RIPK2, a key node in inflammatory signaling. By potently inducing the degradation of RIPK2, this PROTAC effectively abrogates downstream NF-κB activation and the production of pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel anti-inflammatory therapeutics targeting the NOD-RIPK2-NF-κB pathway. The methodologies described herein can be adapted to characterize other RIPK2 inhibitors and further elucidate the intricate mechanisms of RIPK2-mediated signaling.

References

- 1. embopress.org [embopress.org]

- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 4. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]

- 6. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 8. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

The Role of RIPK2 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1][2][3] As a key mediator downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) like receptors, NOD1 and NOD2, RIPK2 is integral to the host's defense against bacterial pathogens.[3][4][5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target for drug development.[6] This technical guide provides an in-depth overview of the role of RIPK2 in innate immunity, focusing on its signaling pathways, and the mechanism of action of its inhibitors.

RIPK2 Structure and Function

RIPK2 is a 540-amino acid protein that belongs to the receptor-interacting protein (RIP) family of kinases.[7] It is composed of three primary domains: an N-terminal serine/threonine kinase domain, an intermediate domain, and a C-terminal caspase activation and recruitment domain (CARD).[2] The CARD domain is essential for the interaction of RIPK2 with upstream NOD receptors, initiating the signaling cascade.[2] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, which are crucial for the recruitment of downstream signaling complexes and the subsequent activation of inflammatory pathways.[5][7][8]

The NOD-RIPK2 Signaling Pathway in Innate Immunity

The canonical role of RIPK2 in innate immunity is to transduce signals from NOD1 and NOD2, which are intracellular pattern recognition receptors that recognize specific motifs within bacterial peptidoglycan.[9] The activation of this pathway leads to the production of pro-inflammatory cytokines and chemokines, orchestrating an effective immune response to bacterial infection.

Upon recognition of their respective ligands, NOD1 and NOD2 oligomerize and recruit RIPK2 via a homotypic CARD-CARD interaction.[7] This recruitment leads to the autophosphorylation and subsequent polyubiquitination of RIPK2, primarily with K63- and M1-linked ubiquitin chains, by E3 ligases such as cIAP1, cIAP2, and XIAP.[3][7][10] The polyubiquitin chains on RIPK2 serve as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK complex (IKKα/β-NEMO).[5][7]

Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB). This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and antimicrobial peptides.[5][10] Simultaneously, the activation of the TAK1-TAB complex initiates the mitogen-activated protein kinase (MAPK) signaling cascade, including the p38, JNK, and ERK pathways, which also contribute to the inflammatory response.[5]

Caption: NOD-RIPK2 signaling pathway.

RIPK2 Inhibitors in Innate Immunity

The critical role of RIPK2 in inflammatory signaling has made it a prime target for the development of small molecule inhibitors. These inhibitors aim to modulate the innate immune response by blocking the kinase activity of RIPK2, thereby preventing the downstream activation of NF-κB and MAPK pathways. Several classes of RIPK2 inhibitors have been identified, including Type I and Type II kinase inhibitors, as well as more recent developments in proteolysis-targeting chimeras (PROTACs).

Quantitative Data on RIPK2 Inhibitors

The following table summarizes the in vitro and cellular activities of several key RIPK2 inhibitors.

| Inhibitor | Type | Target(s) | Biochemical IC50 (nM) | Cellular Potency (nM) | Reference(s) |

| Gefitinib | Type I | EGFR, RIPK2 | 51 (p-RIPK2) | ~7800 (NF-κB) | [11] |

| WEHI-345 | Type I | RIPK2 | 130 | 3370.7 (NF-κB) | [11][12][13] |

| Ponatinib | Type II | Multi-kinase | 6.7 | 0.8 (NF-κB) | [11] |

| Regorafenib | Type II | Multi-kinase | 41 | - | [11] |

| Sorafenib | Type II | Multi-kinase | 75 | - | [11] |

| GSK583 | Type I | RIPK2 | - | - | [6] |

| OD36 | Type I | RIPK2, ALK2 | 5.3 | - | [4] |

| CSLP37 | Type I | RIPK2 | 16.3 | 26 (NOD signaling) | [4][7] |

| RIPK2-IN-2 | PROTAC | RIPK2 | - | - | [4] |

| Compound 10w | Type I | RIPK2 | 0.6 | 1.4 - 16.8 (TNFα production) | [1] |

| BI 706039 | Type I | RIPK2 | - | Blocks MDP-induced TNF-α production in human/murine cells | [7] |

Key Experimental Protocols

In Vitro RIPK2 Kinase Assay

This assay measures the enzymatic activity of purified RIPK2 and the inhibitory potential of test compounds.

Materials:

-

Purified recombinant RIPK2 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

Test compounds (e.g., RIPK2-IN-2)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).

-

Add 2 µl of RIPK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing MBP and ATP at desired concentrations, e.g., 50 µM ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. RIPK2 - Wikipedia [en.wikipedia.org]

- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 8. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 12. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 13. embopress.org [embopress.org]

The RIPK2 Signaling Pathway and Point of Inhibition

An In-Depth Technical Guide to the In Vitro Impact of RIPK2 Inhibition on Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Abstract: Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical transducer in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling pathway, pivotal for innate immune responses.[1][2] Upon activation by intracellular bacterial peptidoglycans, RIPK2 orchestrates downstream signaling cascades, primarily NF-κB and MAPK, leading to the robust production of pro-inflammatory cytokines.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory conditions, making RIPK2 a compelling therapeutic target.[3][5] This technical guide details the impact of RIPK2 inhibition on cytokine production in vitro, using "RIPK2-IN-2" as a representative model for a potent and selective small molecule inhibitor. We provide a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and workflows.

RIPK2 acts as an essential adaptor and kinase downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[2][6] NOD2, for instance, recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[6] This recognition event leads to the recruitment of RIPK2 via CARD-CARD domain interactions.[1] RIPK2 then undergoes autophosphorylation and ubiquitination, creating a scaffold to recruit downstream components like TAK1 and IKK complexes.[1][7] This cascade culminates in the activation of NF-κB and MAPK pathways, which drive the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][8][9]

RIPK2 inhibitors, such as RIPK2-IN-2, are designed to block the kinase activity of RIPK2.[3] By preventing RIPK2 autophosphorylation, these inhibitors halt the downstream signaling events, effectively suppressing the production of NOD-dependent inflammatory cytokines.[3][10]

Caption: The NOD2-RIPK2 signaling pathway and its inhibition by RIPK2-IN-2.

Quantitative Impact of RIPK2 Inhibition on Cytokine Production

The efficacy of RIPK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for specific cytokines in various cell-based assays. The following tables summarize representative data from studies on selective RIPK2 inhibitors.

Table 1: Inhibition of Cytokine Production in Human Cells

| Inhibitor Example | Cell Type | Stimulus | Cytokine | Potency (IC₅₀) | Reference |

| GSK2983559 (active form) | Monocytes | MDP | TNF-α | 13 nM | [5][11] |

| GSK2983559 (active form) | HEK293 (NOD2-OE) | MDP | IL-8 | 4 nM | [5][11] |

| GSK2983559 (active form) | Mucosal Biopsies (CD/UC) | Endogenous | IL-1β, IL-6 | Dose-dependent reduction | [5][11] |

| Ponatinib / Regorafenib | PBMCs | L18-MDP | TNF-α | Potent Inhibition | [6][10] |

PBMCs: Peripheral Blood Mononuclear Cells; HEK293 (NOD2-OE): Human Embryonic Kidney 293 cells overexpressing NOD2; CD/UC: Crohn's Disease/Ulcerative Colitis.

Table 2: Inhibition of Cytokine Production in Murine Cells

| Inhibitor Example | Cell Type | Stimulus | Cytokine | Potency (IC₅₀) | Reference |

| Compound 8 | BMDMs | MDP + LPS | IL-6 | 12 nM | [5][11][12] |

| GSK2983559 | SHIP–/– BMDMs | MDP + LPS | IL-1β | 44.7% reduction | [13] |

| GSK2983559 | SHIP–/– Peritoneal Macrophages | MDP + LPS | IL-1β | 13.4% reduction | [13] |

| Compound 10w | Raw264.7 (NOD2-OE) | MDP | TNF-α | >60% inhibition at 0.1 µM | [14] |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating the in vitro effects of RIPK2 inhibitors. Below are methodologies for key experiments.

Cell Culture and Stimulation

-

Cell Lines:

-

Human THP-1 monocytes: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol. Differentiate into macrophage-like cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours if required.

-

Primary Human PBMCs: Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Murine Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from femurs and tibias of mice. Culture for 7 days in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

-

-

Experimental Setup:

-

Seed cells in 96-well or 24-well tissue culture plates at a density of 1x10⁵ to 5x10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of RIPK2-IN-2 or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP) at 1-10 µg/mL. In some cell types, co-stimulation with a low dose of a TLR ligand like LPS (1-10 ng/mL) may be necessary to elicit a robust cytokine response.[12][13]

-

Incubate for 6-24 hours, depending on the cytokine of interest.

-

Cytokine Quantification by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of a specific secreted cytokine.[15][16]

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) diluted in coating buffer.[17] Incubate overnight at 4°C.

-

Blocking: Wash the plate 3-5 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Signal Generation: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes. Wash again, then add 100 µL of a chromogenic substrate (e.g., TMB).

-

Measurement: Stop the reaction with Stop Solution (e.g., 2N H₂SO₄). Read the optical density at 450 nm using a microplate reader.[16] Calculate cytokine concentrations by interpolating from the standard curve.[17]

Cytokine mRNA Quantification by RT-qPCR

Real-time quantitative PCR (RT-qPCR) measures the level of cytokine gene expression.[18]

-

RNA Isolation: After cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a 96-well PCR plate. Each reaction should contain cDNA template, forward and reverse primers for the target cytokine gene (e.g., TNF, IL6, IL1B) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

-

Data Analysis: Run the reaction on a real-time PCR cycler. Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Experimental Workflow Visualization

A logical workflow ensures consistency and reproducibility in screening and characterizing RIPK2 inhibitors.

Caption: Standard workflow for assessing RIPK2 inhibitor efficacy on cytokine production.

Conclusion

The inhibition of RIPK2 presents a promising strategy for mitigating inflammation in a host of diseases. As demonstrated by a range of selective inhibitors, targeting RIPK2 kinase activity effectively blocks NOD2-mediated signaling and subsequent production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in vitro. The quantitative data and standardized protocols provided in this guide offer a robust framework for researchers and drug developers to investigate and characterize novel RIPK2 inhibitors, accelerating the translation of these compounds into potential clinical applications.

References

- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB1 Inhibits NOD2-Induced Cytokine Secretion through ATF3-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Inhibition of Rip2 and IRAK1/4 Regulates IL-1β and IL-6 in Sarcoidosis Alveolar Macrophages and Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 12. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. h-h-c.com [h-h-c.com]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the RIPK2 Inhibitor GSK583: Structure, Function, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional characteristics of GSK583, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RIPK2 signaling pathway.

Introduction to RIPK2 and GSK583

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1] It is a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating signaling cascades that lead to the production of pro-inflammatory cytokines through the activation of NF-κB and MAPK pathways.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is associated with various inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis, making RIPK2 an attractive therapeutic target.[2]

GSK583 is a well-characterized, potent, and selective ATP-competitive inhibitor of RIPK2.[3] It has been instrumental as a chemical probe to elucidate the role of RIPK2 in various cellular and in vivo models of inflammation.[4]

Structural Characteristics of GSK583

GSK583 is a 4-aminoquinoline-based compound.[4] Its chemical structure is 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine.[5] The X-ray co-crystal structure of GSK583 bound to the ATP-binding pocket of RIPK2 reveals a single-point hinge binding interaction between the N1 of the 4-aminoquinoline core and the methionine 98 (Met98) residue of the kinase.[4] The indazole moiety of GSK583 occupies a hydrophobic back pocket of the ATP-binding site and forms a hydrogen bond with the aspartate 164 (Asp164) residue.[6]

Chemical Structure of GSK583:

Caption: Chemical structure of GSK583.

Functional Characteristics of GSK583

Mechanism of Action

GSK583 is an ATP-competitive inhibitor of RIPK2.[3] By binding to the ATP pocket, it prevents the autophosphorylation of RIPK2, a critical step for its activation and the subsequent downstream signaling events that lead to inflammation.[1] GSK583 has been shown to block RIPK2-dependent pro-inflammatory signaling.[1] Interestingly, while GSK583 is a potent kinase inhibitor, its efficacy in cellular systems is also attributed to its ability to allosterically interfere with the protein-protein interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP).[7] This disruption prevents the ubiquitination of RIPK2, which is essential for the activation of NF-κB and MAPK pathways.[7]

Quantitative Data

The following tables summarize the key quantitative data for GSK583.

Table 1: In Vitro Potency of GSK583

| Target | Assay Type | IC50 | Reference |

| Human RIPK2 | Fluorescent Polarization Binding | 5 nM | [8][9] |

| Rat RIPK2 | Fluorescent Polarization Binding | 2 nM | [5] |

| Human RIPK3 | Fluorescent Polarization Binding | 16 nM | [9] |

Table 2: Cellular Activity of GSK583

| Cell Type | Stimulant | Measured Endpoint | IC50 | Reference |

| Primary Human Monocytes | MDP | TNFα production | 8 nM | [8][9] |

| Human Whole Blood | MDP | TNFα production | 237 nM | [6][8] |

| Rat Whole Blood | MDP | TNFα production | 133 nM | [8] |

| Human Crohn's & Ulcerative Colitis Biopsies | - | TNFα & IL-6 production | ~200 nM | [6] |

| Caco-2 cells | - | RIPK2-XIAP interaction | 26.22 nM | [7] |

Table 3: Off-Target Activity of GSK583

| Off-Target | Assay Type | IC50 | Reference |

| hERG | Electrophysiology | 7.45 µM | [3] |

| CYP3A4 | Fluorescence | 5 µM | [3] |

Signaling Pathway

The following diagram illustrates the NOD2-RIPK2 signaling pathway and the point of intervention by GSK583.

Caption: NOD2-RIPK2 signaling pathway and GSK583 inhibition.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize GSK583.

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding of compounds to the ATP pocket of RIPK2.[8]

Workflow:

Caption: Workflow for RIPK2 FP binding assay.

Detailed Methodology:

-

Full-length FLAG His-tagged RIPK2 is purified from a baculovirus expression system.

-

A fluorescently labeled ATP-competitive ligand is used.

-

The enzyme and ligand are prepared in a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[8]

-

Test compounds are serially diluted in 100% DMSO.

-

100 nL of the compound solution is dispensed into a multiwell plate.

-

5 µL of RIPK2 enzyme solution is added and incubated for 10 minutes at room temperature.

-

5 µL of the fluorescent ligand solution is added.

-

The plate is incubated for 60 minutes at room temperature.

-

Fluorescence polarization is measured using a suitable plate reader.

-

IC50 values are calculated from the dose-response curves.

Cellular Assay for MDP-Stimulated TNFα Production in Human Monocytes

This assay assesses the ability of GSK583 to inhibit RIPK2-dependent cytokine production in a cellular context.[9]

Workflow:

Caption: Workflow for cellular TNFα production assay.

Detailed Methodology:

-

Primary human monocytes are isolated from peripheral blood.

-

Monocytes are pre-treated with various concentrations of GSK583 for 30 minutes.

-

Cells are then stimulated with muramyl dipeptide (MDP), a NOD2 ligand, for 6 hours.

-

The cell culture supernatant is collected.

-

The concentration of TNFα in the supernatant is quantified using an immunoassay, such as ELISA.

-

The percent inhibition of TNFα production is calculated relative to a vehicle control, and IC50 values are determined.

Conclusion

GSK583 is a valuable research tool for investigating the biological functions of RIPK2. Its high potency and selectivity have enabled a deeper understanding of the role of the NOD-RIPK2 signaling pathway in inflammatory processes. While off-target activities have precluded its progression as a clinical drug candidate, the data generated from studies with GSK583 continue to inform the development of next-generation RIPK2 inhibitors with improved therapeutic profiles. This guide provides a comprehensive summary of the key characteristics of GSK583 to aid researchers in their exploration of RIPK2 as a therapeutic target.

References

- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]

- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

RIPK2-IN-2: A Technical Guide to Studying RIPK2 Ubiquitination and Degradation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical adaptor protein in the signaling cascade initiated by the intracellular pattern recognition receptors NOD1 and NOD2. The post-translational modification of RIPK2 by ubiquitination is a pivotal event that dictates the activation of downstream inflammatory pathways, including NF-κB and MAPK signaling. Dysregulation of this pathway is implicated in numerous inflammatory diseases. This technical guide details the use of RIPK2-IN-2, a Proteolysis-Targeting Chimera (PROTAC), as a powerful chemical tool to investigate the dynamics of RIPK2 ubiquitination and its functional consequences. By hijacking the ubiquitin-proteasome system, RIPK2-IN-2 induces the targeted degradation of RIPK2, offering a distinct mechanism of action compared to traditional kinase inhibitors. This guide provides an in-depth overview of the relevant signaling pathways, quantitative data for RIPK2 modulators, detailed experimental protocols for characterizing the effects of RIPK2-IN-2, and visual workflows to facilitate experimental design.

Introduction: RIPK2 and the Role of Ubiquitination

RIPK2 is a dual-specificity serine/threonine/tyrosine kinase that functions as an essential scaffold protein downstream of NOD1 and NOD2 receptors.[1][2] Upon recognition of bacterial peptidoglycan fragments, NOD receptors oligomerize and recruit RIPK2 via homotypic CARD-CARD interactions.[3][4] This recruitment triggers a cascade of post-translational modifications on RIPK2, with ubiquitination being the central regulatory event.

RIPK2 is modified with various ubiquitin chains, which serve distinct functions:

-

K63- and M1-linked (linear) polyubiquitination: These non-degradative chains are crucial for signal propagation.[3][5] They are assembled by E3 ligases such as X-linked inhibitor of apoptosis (XIAP) and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[5][6] This ubiquitinated RIPK2 acts as a scaffold to recruit downstream kinase complexes like TAK1 and IKK, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[2][3]

-

K48-linked polyubiquitination: This type of ubiquitination marks RIPK2 for degradation by the 26S proteasome, serving as a negative feedback mechanism to terminate the inflammatory signal.[3]

Given its central role, modulating RIPK2 activity and stability is a key therapeutic strategy for inflammatory disorders. While many small molecule inhibitors target the ATP-binding pocket of the kinase domain, recent studies have shown that RIPK2's kinase activity may be dispensable for signaling, with its scaffolding function being paramount.[7] This highlights the need for tools that can directly probe the ubiquitination and degradation of the RIPK2 protein itself.

The NOD2-RIPK2 Signaling Pathway

The activation of NOD2 by its ligand, muramyl dipeptide (MDP), initiates a well-defined signaling cascade culminating in an inflammatory response. The diagram below illustrates the key molecular events, emphasizing the central role of RIPK2 ubiquitination.

RIPK2-IN-2: A PROTAC for Targeted Degradation

RIPK2-IN-2 is a PROTAC, a heterobifunctional molecule designed to induce the selective degradation of a target protein.[8] It consists of three components:

-

A ligand that binds to the target protein (RIPK2).

-

A ligand that binds to an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL).[8]

-

A linker connecting the two ligands.

RIPK2-IN-2 functions by forming a ternary complex between RIPK2 and the VHL E3 ligase. This proximity induces the VHL-mediated polyubiquitination of RIPK2 with K48-linked chains, marking it for recognition and degradation by the proteasome.[8] This catalytic mechanism allows a single molecule of RIPK2-IN-2 to induce the degradation of multiple RIPK2 molecules.[9]

Quantitative Data on RIPK2 Modulators

Quantitative assessment is crucial for comparing the efficacy of different chemical probes. The following tables summarize key data for RIPK2-IN-2 and other well-characterized RIPK2 inhibitors.

Table 1: Activity of RIPK2-IN-2 PROTAC

| Compound | Mechanism of Action | Assay | Result | Citation |

|---|---|---|---|---|

| RIPK2-IN-2 | RIPK2 Degrader (VHL-based PROTAC) | Cellular Degradation | >80% degradation of RIPK2 | [8] |

| | | Cellular Degradation | Effective at concentrations <1 µM |[8] |

Table 2: Comparative Activity of RIPK2 Kinase Inhibitors

| Compound | Type | Target | IC₅₀ | Citation |

|---|---|---|---|---|

| Ponatinib | Type II Kinase Inhibitor | RIPK2 | 7 nM | [10] |

| Regorafenib | Type II Kinase Inhibitor | RIPK2 | 41 nM | [10] |

| CSLP37 | Kinase Inhibitor | RIPK2 | 16 nM | [4][11] |

| WEHI-345 | Type I Kinase Inhibitor | RIPK2 | 130 nM | [10] |

| Compound 10w | Kinase Inhibitor | RIPK2 | 0.6 nM | [12] |

| GSK583 | Kinase Inhibitor | RIPK2 | 8 nM (Cellular TNFα) |[1] |

Experimental Protocols and Workflow

To characterize the activity of RIPK2-IN-2, a series of biochemical and cellular assays are required. The workflow below outlines the key experiments, followed by detailed protocols.

Protocol 1: Western Blotting for RIPK2 Degradation

Objective: To quantify the dose- and time-dependent degradation of RIPK2 induced by RIPK2-IN-2.

Materials:

-

Human monocytic THP-1 cells (or other suitable cell line expressing RIPK2).

-

RPMI-1640 medium, FBS, Penicillin-Streptomycin.

-

RIPK2-IN-2 (stock solution in DMSO).

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, PVDF membranes.

-

Primary antibodies: anti-RIPK2, anti-VHL, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Methodology:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

-

Treatment: Seed cells at an appropriate density. Allow them to adhere/stabilize. Treat with increasing concentrations of RIPK2-IN-2 (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16 hours) or with a fixed concentration (e.g., 100 nM) for various times (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, incubate on ice for 30 minutes, and clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

-

Protein Quantification: Determine protein concentration of the supernatant using the BCA assay.

-

SDS-PAGE and Western Blot: Normalize protein amounts (e.g., 20-30 µg) for each sample, resolve by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (anti-RIPK2, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize RIPK2 levels to the loading control (β-actin). Calculate the percentage of remaining RIPK2 relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation).

Protocol 2: Immunoprecipitation (IP) for RIPK2 Ubiquitination

Objective: To determine if RIPK2-IN-2 induces K48-linked (degradative) ubiquitination of RIPK2.

Materials:

-

Treated cell lysates from Protocol 1 (use a time point showing significant degradation, e.g., 4-8 hours).

-

Proteasome inhibitor MG132 (optional, to accumulate ubiquitinated species).

-

Anti-RIPK2 antibody for IP.

-

Protein A/G magnetic beads.

-

IP Lysis Buffer (non-denaturing).

-

Wash Buffer.

-

Primary antibodies for Western blot: anti-K48-Ub, anti-K63-Ub, anti-RIPK2.

Methodology:

-

Cell Treatment: Treat cells with RIPK2-IN-2 (e.g., 100 nM) and a DMSO control for 4-8 hours. Optionally, pre-treat with MG132 (10-20 µM) for 2-4 hours before lysis to prevent degradation of ubiquitinated RIPK2.

-

Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear lysates by incubating with protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate (e.g., 500-1000 µg of protein) with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours.

-

Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

-

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform Western blotting as described in Protocol 1.

-

Immunoblotting: Probe separate membranes with antibodies against K48-linkage-specific ubiquitin, K63-linkage-specific ubiquitin, and total RIPK2 (to confirm successful IP).

-

Analysis: An increase in the K48-ubiquitin signal in the RIPK2-IN-2 treated sample compared to the control will confirm the PROTAC's mechanism of inducing degradative ubiquitination.

Protocol 3: ELISA for Downstream Cytokine Release

Objective: To measure the functional consequence of RIPK2 degradation on NOD2-mediated inflammatory signaling.

Materials:

-

THP-1 cells or bone marrow-derived macrophages (BMDMs).

-

RIPK2-IN-2.

-

NOD2 ligand: L18-MDP (a potent, lipophilic MDP analog).

-

Human or Mouse TNF-α/IL-6 ELISA Kit.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Pre-treatment: Pre-treat cells with a dose-range of RIPK2-IN-2 (or DMSO control) for a time sufficient to achieve significant degradation (e.g., 16 hours).

-

Stimulation: After pre-treatment, stimulate the cells with an appropriate concentration of L18-MDP (e.g., 200 ng/mL) for 6-24 hours to activate the NOD2 pathway.[13]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions.

-

Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the RIPK2-IN-2 concentration to determine the IC₅₀ for the inhibition of the inflammatory response.

Conclusion

RIPK2-IN-2 represents a modern chemical probe for dissecting the role of RIPK2 in cellular signaling. As a PROTAC, it offers a distinct advantage over traditional inhibitors by inducing the physical removal of the RIPK2 protein, thereby ablating both its kinase and scaffolding functions. This allows for a more definitive investigation into the consequences of RIPK2 loss. The experimental framework provided in this guide offers a comprehensive approach to characterizing the biochemical and functional effects of RIPK2-IN-2, from confirming its mechanism of action via induced ubiquitination and degradation to quantifying its impact on downstream inflammatory responses. Such tools are invaluable for both fundamental research into NOD-like receptor signaling and the development of novel therapeutics for a range of inflammatory diseases.

References

- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding how RIPK2 inhibitors affect ubiquitin-mediated inflammatory signalling — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of RIPK2 Inhibition in Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning field of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) inhibition as a promising therapeutic strategy for Inflammatory Bowel Disease (IBD). While direct and extensive data on a specific compound named RIPK2-IN-2 in IBD models is not publicly available, this document will delve into the core principles of RIPK2's role in IBD pathogenesis. We will utilize data from studies on other potent and selective RIPK2 inhibitors to illustrate the therapeutic potential and provide a framework for future research and development in this area.

Introduction: The Rationale for Targeting RIPK2 in IBD

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic, relapsing inflammation of the gastrointestinal tract.[1][2] A key driver of this inflammation is the dysregulation of the innate immune system's response to gut microbiota.[1] RIPK2, a crucial signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2, has emerged as a compelling therapeutic target.[1][3][4]

Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2.[3][5] This activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines through the activation of NF-κB and MAPK pathways.[3][4][5] In the inflamed intestinal mucosa of IBD patients, the expression of RIPK2 and its associated signaling molecules is significantly elevated, correlating with increased levels of pro-inflammatory cytokines.[4] Therefore, inhibiting RIPK2 presents a targeted approach to dampen the excessive inflammatory response characteristic of IBD. Several small molecule inhibitors of RIPK2 have shown efficacy in preclinical models of colitis, underscoring the therapeutic promise of this strategy.[4][6]

The RIPK2 Signaling Pathway in IBD

The signaling cascade initiated by NOD1/2 and mediated by RIPK2 is a central driver of intestinal inflammation. The following diagram illustrates this critical pathway.

Data Presentation: Efficacy of RIPK2 Inhibition in Preclinical IBD Models

While specific data for "RIPK2-IN-2" is not available in the public domain, the following tables summarize the quantitative data from a study on a potent and selective RIPK2 inhibitor, compound 10w , in a dextran sulfate sodium (DSS)-induced colitis mouse model.[6] This data serves as a strong illustration of the potential efficacy of RIPK2 inhibition.

Table 1: Effect of RIPK2 Inhibitor 10w on Disease Activity Index (DAI) in DSS-Induced Colitis [6]

| Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 |

| Control | 0 | 0.5 ± 0.2 | 1.2 ± 0.4 | 1.8 ± 0.5 |

| DSS | 0 | 1.5 ± 0.4 | 3.2 ± 0.6 | 4.5 ± 0.8 |

| DSS + 10w (10 mg/kg) | 0 | 1.1 ± 0.3 | 2.1 ± 0.5 | 2.8 ± 0.6 |

| DSS + 10w (20 mg/kg) | 0 | 0.8 ± 0.2 | 1.5 ± 0.4 | 2.1 ± 0.5 |

DAI is a composite score of weight loss, stool consistency, and bleeding.

Table 2: Effect of RIPK2 Inhibitor 10w on Macroscopic Colonic Damage in DSS-Induced Colitis [6]

| Treatment Group | Body Weight Change (%) | Colon Length (cm) |

| Control | +5.2 ± 1.5 | 8.5 ± 0.4 |

| DSS | -15.8 ± 2.1 | 5.2 ± 0.3 |

| DSS + 10w (10 mg/kg) | -8.5 ± 1.8 | 6.8 ± 0.4 |

| DSS + 10w (20 mg/kg) | -4.1 ± 1.2 | 7.5 ± 0.3 |

Table 3: Histological Scoring of Colonic Inflammation [6]

| Treatment Group | Histological Score |

| Control | 0.5 ± 0.2 |

| DSS | 8.5 ± 1.2 |

| DSS + 10w (10 mg/kg) | 4.2 ± 0.8 |

| DSS + 10w (20 mg/kg) | 2.5 ± 0.5 |

Histological score assesses the severity of inflammation, ulceration, and tissue damage.

These data collectively demonstrate that pharmacological inhibition of RIPK2 can significantly ameliorate the clinical and pathological features of experimental colitis.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation of therapeutic candidates. Below are methodologies for two commonly used murine models of IBD.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce an acute colitis that resembles human ulcerative colitis.

Detailed Methodology:

-

Animals: 8-10 week old C57BL/6 mice are commonly used.

-

Induction: Colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Treatment: The RIPK2 inhibitor or vehicle is administered daily, typically starting from day 0 or day 1 of DSS administration.

-

Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the entire colon is excised. Colon length and weight are measured. A distal segment is fixed in 10% buffered formalin for histological analysis (H&E staining). The remaining colonic tissue is snap-frozen for myeloperoxidase (MPO) assay or homogenized for cytokine protein level analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model induces a T-cell-mediated colitis that shares features with Crohn's disease.

Detailed Methodology:

-

Animals: BALB/c mice are often used as they are more susceptible to TNBS-induced colitis.

-

Sensitization (Optional): Mice can be pre-sensitized by epicutaneous application of TNBS one week prior to intrarectal challenge.

-

Induction: Mice are anesthetized, and a catheter is inserted into the colon. A solution of TNBS (e.g., 2.5 mg in 50% ethanol) is slowly instilled into the colon.

-

Treatment: The RIPK2 inhibitor or vehicle is typically administered daily, starting one day before or on the day of TNBS instillation.

-

Monitoring: Body weight is monitored daily. Clinical signs of colitis are observed.

-

Endpoint Analysis: Mice are typically euthanized 3-5 days after TNBS administration. The colon is harvested for macroscopic scoring of inflammation, measurement of colon weight-to-length ratio, histological analysis, and cytokine measurements as described for the DSS model.

Conclusion and Future Directions

The inhibition of RIPK2 represents a highly promising therapeutic strategy for IBD. The central role of RIPK2 in mediating pro-inflammatory signaling downstream of NOD1 and NOD2 makes it an attractive target for intervention. Preclinical data from various RIPK2 inhibitors in established IBD models demonstrate a significant reduction in disease severity, highlighting the potential of this approach.

Future research should focus on the development of highly selective and orally bioavailable RIPK2 inhibitors with favorable safety profiles. While this guide has used data from other inhibitors to illustrate the concept, the evaluation of specific molecules like RIPK2-IN-2 in these well-defined preclinical models will be crucial to advance this therapeutic strategy towards clinical application for the benefit of patients with IBD.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Role of RIPK2 Inhibition in Adaptive Immunity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "RIPK2-IN-2" is not widely documented in publicly available scientific literature. Therefore, this guide will utilize GSK583 , a well-characterized, potent, and selective RIPK2 inhibitor, as a representative molecule to explore the therapeutic potential of RIPK2 inhibition in the context of adaptive immunity. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other RIPK2 inhibitors.

Executive Summary

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical signaling node, primarily known for its role in the innate immune response downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1] However, emerging evidence points towards a significant, albeit debated, role for RIPK2 in modulating adaptive immunity.[2][3] This technical guide provides a comprehensive overview of RIPK2's involvement in adaptive immune responses and the effects of its inhibition by small molecules, with a focus on the representative inhibitor, GSK583. We will delve into the core signaling pathways, present quantitative data for key inhibitors, provide detailed experimental protocols for assessing inhibitor activity, and visualize complex biological processes using signaling pathway and workflow diagrams.

The Role of RIPK2 in Adaptive Immunity

RIPK2 is a multifaceted protein containing an N-terminal kinase domain and a C-terminal caspase activation and recruitment domain (CARD).[4] While its function in innate immunity is well-established, its influence on adaptive immunity is an area of active investigation. Studies have suggested that RIPK2 is involved in T-cell receptor (TCR) signaling, promoting the phosphorylation of BCL10 and subsequent activation of the NF-κB pathway, which is crucial for T-cell proliferation, differentiation, and cytokine production.[5] Some reports indicate that RIPK2-deficient mice show impaired T-cell-dependent responses in vivo.[5]